molecular formula C5H2BrFN2O2 B2402934 2-Bromo-5-fluoro-4-nitropyridine CAS No. 1805578-52-2

2-Bromo-5-fluoro-4-nitropyridine

Cat. No. B2402934
CAS RN: 1805578-52-2
M. Wt: 220.985
InChI Key: CRUYYUIDRLAKII-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-4-nitropyridine is a chemical compound with the molecular weight of 220.99 . It is usually in a liquid form .


Synthesis Analysis

The synthesis of 2-Bromo-5-fluoro-4-nitropyridine involves various chemical syntheses. For instance, its derivatives are used in the synthesis of pyridine nucleosides related to 5-fluorocytosine and 5-fluorouracil.


Molecular Structure Analysis

The IUPAC name for this compound is 2-bromo-5-fluoro-4-nitropyridine . The InChI code is 1S/C5H2BrFN2O2/c6-5-1-4(9(10)11)3(7)2-8-5/h1-2H .


Chemical Reactions Analysis

2-Bromo-5-fluoro-4-nitropyridine can undergo palladium-catalyzed homo-coupling reaction to give the corresponding biaryl . It can also be employed in a palladium-catayzed α-arylation of esters leading to 4-pyridylcarboxypiperidines .


Physical And Chemical Properties Analysis

2-Bromo-5-fluoro-4-nitropyridine is a liquid at room temperature . It has a molecular weight of 220.99 .

Mechanism of Action

Target of Action

It’s known that fluoropyridines, a class of compounds to which 2-bromo-5-fluoro-4-nitropyridine belongs, have interesting and unusual physical, chemical, and biological properties owing to the presence of strong electron-withdrawing substituents in the aromatic ring .

Mode of Action

It’s known that fluoropyridines are usually less reactive than their chlorinated and brominated analogues . This suggests that 2-Bromo-5-fluoro-4-nitropyridine might interact with its targets in a unique manner, potentially involving the transfer of fluorine atoms.

Biochemical Pathways

It’s known that fluoropyridines can be used in the synthesis of various biologically active compounds . This suggests that 2-Bromo-5-fluoro-4-nitropyridine could potentially influence a variety of biochemical pathways, depending on the context of its use.

Pharmacokinetics

It’s known that the compound is a liquid at room temperature , which could potentially influence its absorption and distribution

Result of Action

It’s known that the compound can be used in the synthesis of various biologically active compounds , suggesting that its action could result in a wide range of molecular and cellular effects.

Safety and Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, avoiding ingestion and inhalation, and not getting it in eyes, on skin, or on clothing .

Future Directions

2-Bromo-5-fluoro-4-nitropyridine is utilized in various chemical syntheses. Its derivatives are used in the synthesis of pyridine nucleosides related to 5-fluorocytosine and 5-fluorouracil. It can undergo palladium-catalyzed homo-coupling reaction to give the corresponding biaryl . It can also be employed in a palladium-catayzed α-arylation of esters leading to 4-pyridylcarboxypiperidines . These properties make it a valuable compound in chemical research and could lead to new discoveries in the future.

properties

IUPAC Name

2-bromo-5-fluoro-4-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrFN2O2/c6-5-1-4(9(10)11)3(7)2-8-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRUYYUIDRLAKII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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